2-(Piperidin-4-yloxy)nicotinonitrile
Description
Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry and Chemical Biology
Pyridine derivatives represent one of the most vital classes of heterocyclic compounds in medicinal chemistry. nih.govtandfonline.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural isostere of benzene (B151609) and is found in numerous important natural products, including alkaloids. rsc.orgrsc.org Its presence is integral to over 7000 existing drug molecules of medicinal importance. rsc.orgrsc.org
The significance of the pyridine scaffold stems from several key properties. As a polar and ionizable aromatic molecule, it is often incorporated into less soluble compounds to enhance their solubility and bioavailability. enpress-publisher.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.net Furthermore, the pyridine nucleus offers a versatile platform for structural modifications, allowing chemists to fine-tune the pharmacological properties of a molecule. enpress-publisher.comresearchgate.net
The biological activities associated with pyridine derivatives are remarkably diverse, spanning a wide range of therapeutic areas. These compounds have demonstrated potential as antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antioxidant agents. nih.govwisdomlib.org The adaptability of the pyridine scaffold has led to its incorporation in numerous FDA-approved drugs, highlighting its status as a "privileged scaffold" in drug design. rsc.orgnih.gov The continuous research into pyridine derivatives fuels the discovery of novel therapeutic agents with potent and selective biological activities. rsc.orgresearchgate.net
Role of Piperidine (B6355638) Moiety in Bioactive Compounds and Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone in the development of pharmaceuticals. researchgate.net It is one of the most prevalent heterocyclic structures found in FDA-approved drugs, with over 70 commercialized medications containing this moiety. ugent.beenamine.net Piperidine's ubiquity is a testament to its favorable properties in drug design.
Piperidine derivatives exhibit a vast spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory effects. researchgate.netajchem-a.com They are integral components in drugs targeting the central nervous system (CNS), as well as those acting as antihistamines, anticoagulants, and antiaggregants. arizona.edu The development of efficient synthetic methods to create diverse and highly substituted piperidine analogs remains a significant focus in organic chemistry, driven by the scaffold's proven value in producing bioactive compounds. ajchem-a.comnih.gov
Overview of 2-(Piperidin-4-yloxy)nicotinonitrile within Chemical Space
The compound this compound exists at the intersection of the two critical pharmacophores discussed above. It is a hybrid molecule that chemically links a piperidine ring to a nicotinonitrile (a cyanated pyridine) core via an ether linkage. This specific arrangement places it within a valuable region of chemical space for biological screening and lead optimization.
The structure combines several key features:
The Nicotinonitrile Moiety: This part of the molecule provides a polar, aromatic pyridine ring, with the nitrile group (-C≡N) capable of acting as a hydrogen bond acceptor or a metabolic stabilizer.
The Piperidine Ring: This saturated heterocycle introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be crucial for receptor interaction and can influence pharmacokinetic properties. ajchem-a.com
The Ether Linkage: This connects the aromatic and aliphatic rings, providing a specific spatial orientation and conformational flexibility that can be critical for binding to a biological target.
From a drug discovery perspective, this compound can be viewed as a fragment or building block. bldpharm.com Its constituent parts are common in known bioactive compounds, making it a promising scaffold for developing new therapeutic agents. The piperidine nitrogen, for instance, offers a clear point for further chemical modification, allowing for the exploration of structure-activity relationships by adding various substituents. This potential for diversification makes it and its derivatives interesting candidates for inclusion in screening libraries aimed at identifying new hits for a variety of biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10/h1-2,5,10,13H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBXHCSKBCEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Piperidin 4 Yloxy Nicotinonitrile and Its Derivatives
Retrosynthetic Analysis of the Core Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For 2-(Piperidin-4-yloxy)nicotinonitrile, the analysis begins by identifying the key functional groups and bonds that can be disconnected.
The most logical disconnection is at the ether linkage (C-O bond), as ether formation is a well-established transformation in organic synthesis. amazonaws.com This disconnection yields two primary synthons: a piperidin-4-ol equivalent and a 2-halonicotinonitrile.
Disconnection 1 (Ether Linkage): The C-O bond between the piperidine (B6355638) ring and the nicotinonitrile ring is disconnected. This suggests a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Mitsunobu reaction, as the forward synthetic step. This breaks the target molecule down into two key intermediates: 4-hydroxypiperidine (B117109) and 2-chloronicotinonitrile.
Further retrosynthetic analysis of these two intermediates leads to simpler precursors:
Intermediate 1 (4-Hydroxypiperidine): The piperidine ring can be disconnected through various C-N bond cleavages. A common approach involves retrosynthesis to a pyridine (B92270) precursor, specifically 4-hydroxypyridine, which can be reduced to 4-hydroxypiperidine. Alternatively, it can be built from acyclic precursors via intramolecular cyclization. nih.gov
Intermediate 2 (2-Chloronicotinonitrile): The nicotinonitrile core can be traced back to more fundamental starting materials. The nitrile and chloro substituents on the pyridine ring suggest a synthesis from a precursor like 2-hydroxynicotinonitrile (B16790), which can be chlorinated. The pyridine ring itself can be constructed from acyclic compounds through various cyclization strategies. nih.gov
This analysis provides a strategic roadmap, highlighting the key bond formations required for the synthesis: construction of the piperidine ring, formation of the nicotinonitrile core, and the final ether linkage formation.
Classical Synthetic Approaches for Piperidine and Nicotinonitrile Ring Systems
The piperidine and nicotinonitrile ring systems are prevalent in medicinal chemistry, and numerous classical methods have been developed for their synthesis. researchgate.net
The piperidine ring is a six-membered nitrogen-containing heterocycle. wikipedia.org Its synthesis is a cornerstone of heterocyclic chemistry, with several robust methods available.
Catalytic Hydrogenation of Pyridines: The most direct and industrially common method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. wikipedia.orgdtic.mil For the synthesis of the 4-hydroxypiperidine intermediate, this would involve the reduction of 4-hydroxypyridine. Various catalysts are effective for this transformation, including rhodium, ruthenium, and nickel, often under hydrogen pressure. nih.govorganic-chemistry.org
Table 1: Catalysts for Pyridine Hydrogenation
| Catalyst | Conditions | Notes | Reference |
|---|---|---|---|
| Molybdenum Disulfide | High temperature and pressure | Industrial standard for piperidine production. | wikipedia.org |
| Ruthenium (heterogeneous) | Water solvent, H₂ pressure | Allows for diastereoselective cis-hydrogenation of substituted pyridines. | nih.gov |
| Rhodium(I) complex | Pinacol borane, dearomatization/hydrogenation | Achieves highly diastereoselective products. | nih.gov |
| Nickel Silicide | - | A more recently developed catalyst for this transformation. | nih.gov |
Intramolecular Cyclization: Piperidine rings can be formed by the cyclization of linear molecules containing a nitrogen atom and a suitable electrophilic center at the appropriate distance. nih.gov Methods include reductive amination of 1,5-dicarbonyl compounds or the cyclization of ω-haloamines. nih.govresearchgate.net
Dieckmann Condensation: 4-Piperidones, which can be readily reduced to 4-hydroxypiperidines, are often synthesized via the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an acrylic ester. dtic.mil
Nicotinonitrile, or 3-cyanopyridine, and its derivatives can be synthesized through several classical routes, often involving the construction of the pyridine ring itself or the modification of a pre-existing pyridine.
From Nicotinamide (B372718) or Nicotinic Acid: One of the most traditional methods involves the dehydration of nicotinamide, often using a strong dehydrating agent like phosphorus pentoxide. orgsyn.org Nicotinonitrile can also be prepared from nicotinic acid by heating it with ammonium (B1175870) acetate (B1210297) and acetic acid or via fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide. orgsyn.org
From 3-Substituted Pyridines: The Sandmeyer-type reaction, using cuprous cyanide on 3-aminopyridine, or the reaction of 3-bromopyridine (B30812) with cuprous cyanide provides a direct route to the nicotinonitrile core. orgsyn.org
Pyridine Ring Construction: Several named reactions allow for the construction of the substituted pyridine ring from acyclic precursors. The reaction of 1,3-diarylprop-2-en-1-ones with malononitrile (B47326) in the presence of ammonium acetate can yield highly substituted nicotinonitrile derivatives through a Michael addition followed by cyclization and aromatization. nih.govresearchgate.net
Table 2: Selected Classical Syntheses of Nicotinonitrile
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Nicotinamide | Phosphorus Pentoxide (P₂O₅) | Nicotinonitrile | orgsyn.org |
| 3-Bromopyridine | Cuprous Cyanide (CuCN) | Nicotinonitrile | orgsyn.org |
The final key step in the synthesis of the target molecule is the formation of the ether bond between the 4-hydroxypiperidine and 2-chloronicotinonitrile moieties.
Williamson Ether Synthesis: This is a widely used method for forming ethers. In this context, the alkoxide of N-protected 4-hydroxypiperidine (formed by reacting with a strong base like sodium hydride) acts as a nucleophile, displacing the chloride from the 2-position of 2-chloronicotinonitrile. The reaction is typically carried out in a polar aprotic solvent. The N-protecting group (e.g., Boc) is then removed under acidic conditions to yield the final product. nih.gov
Mitsunobu Reaction: This reaction allows for the formation of an ether linkage under milder conditions. It involves reacting the N-protected 4-hydroxypiperidine with 2-hydroxynicotinonitrile in the presence of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). nih.gov This method is particularly useful for substrates that are sensitive to the harsh basic conditions of the Williamson synthesis.
Advanced and Stereoselective Synthesis Techniques
Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce waste, and control stereochemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. organic-chemistry.orgresearchgate.net
While a specific microwave-assisted protocol for this compound is not extensively documented in readily available literature, the key transformations involved in its synthesis are amenable to this technology.
Microwave-Assisted Cyclocondensation: The formation of heterocyclic rings, such as the nicotinonitrile core, can be significantly accelerated. For instance, one-pot cyclocondensation reactions of alkyl dihalides with primary amines to form cyclic amines have been efficiently carried out under microwave irradiation. organic-chemistry.org
Microwave-Promoted Ether Synthesis: The Williamson ether synthesis and related nucleophilic aromatic substitution reactions can be effectively promoted by microwaves. The high temperatures and pressures achievable in a sealed microwave reactor can facilitate the displacement of the halide on the electron-deficient nicotinonitrile ring, leading to faster formation of the ether linkage compared to conventional heating. Studies on the synthesis of N-(tert-butylsulfinyl)imines have shown that microwave-promoted condensations can be achieved in as little as 10 minutes in excellent yields. organic-chemistry.org
Chiral Synthesis and Stereochemical Control
The asymmetric synthesis of piperidine derivatives is a significant area of research due to the prevalence of the piperidine scaffold in pharmaceuticals. While specific methods for the chiral synthesis of this compound are not extensively documented in readily available literature, general strategies for achieving stereochemical control in piperidine ring synthesis can be applied. These methods often involve the use of chiral catalysts or auxiliaries to induce enantioselectivity.
One common approach is the asymmetric hydrogenation of pyridine precursors. For instance, iridium(I) catalysts bearing chiral P,N-ligands have been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov This method proceeds through an outer-sphere dissociative mechanism, where the stereochemistry of the final product is determined by the stereoselective protonation of an enamine intermediate. nih.gov Another strategy involves the use of organocatalysts, such as proline and its derivatives, in biomimetic approaches to synthesize 2-substituted piperidine-type alkaloids with high enantiomeric excess. nih.gov
Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters represents a modern and effective method for producing chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net This technique allows for the construction of the piperidine ring with high diastereoselective and enantioselective control, which is particularly challenging. nih.govresearchgate.net Furthermore, kinetic resolution of racemic piperidine derivatives offers another avenue to obtain enantioenriched compounds. whiterose.ac.uk For example, a chiral base system can selectively deprotonate one enantiomer of a 2-arylpiperidine, allowing for the separation of enantiomers. whiterose.ac.uk
These methodologies, while not specific to this compound, provide a foundational framework for the potential development of its chiral synthesis. The choice of method would depend on the desired stereoisomer and the compatibility of the nicotinonitrile moiety with the reaction conditions.
Derivatization Strategies for Structural Modification
Structural modification of this compound can be achieved by targeting its two main components: the piperidine ring and the nicotinonitrile moiety. Such derivatization is crucial for exploring the structure-activity relationship (SAR) of this class of compounds.
The piperidine ring offers multiple sites for substitution, primarily on the nitrogen atom and the carbon atoms of the ring. The secondary amine of the piperidine moiety is a common site for derivatization. N-alkylation, N-acylation, and N-sulfonylation are standard transformations that can introduce a wide variety of functional groups. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity.
Substitutions on the carbon framework of the piperidine ring are also a key strategy for structural diversification. For instance, the introduction of alkyl or aryl substituents at various positions on the ring can be achieved through multi-step synthetic sequences. ajchem-a.com The development of highly substituted piperidine analogs has been a focus of research, with various catalytic systems being employed to achieve this. ajchem-a.com
| Position of Substitution | Type of Modification | Potential Reagents/Conditions | Effect on Properties |
| Piperidine Nitrogen | N-Alkylation | Alkyl halides, Reductive amination | Modulates basicity and lipophilicity |
| Piperidine Nitrogen | N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Introduces amide functionality, can alter H-bonding |
| Piperidine Nitrogen | N-Sulfonylation | Sulfonyl chlorides | Introduces sulfonamide group, can increase acidity |
| Piperidine Carbon Atoms | C-Alkylation/Arylation | Organometallic reagents, Cross-coupling reactions | Influences steric bulk and conformational preference |
The nicotinonitrile moiety presents several opportunities for chemical modification. The nitrile group can undergo a variety of transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations allow for the introduction of new functional groups that can participate in hydrogen bonding or serve as handles for further derivatization.
The pyridine ring of the nicotinonitrile can also be a target for modification. Electrophilic aromatic substitution reactions can introduce substituents onto the ring, although the regioselectivity can be influenced by the existing substituents. Alternatively, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the ring system and provide a route to further functionalization. The synthesis of various nicotinonitrile derivatives often involves the cyclization of acyclic precursors, which allows for the incorporation of diverse substituents on the pyridine ring from the outset. researchgate.neteurjchem.com
| Site of Modification | Type of Reaction | Potential Outcome |
| Nitrile Group | Hydrolysis | Carboxylic acid or Amide |
| Nitrile Group | Reduction | Primary Amine |
| Pyridine Ring | Electrophilic Substitution | Introduction of substituents (e.g., nitro, halo) |
| Pyridine Nitrogen | N-Oxidation | Pyridine N-oxide formation |
To explore more constrained conformations and expand the chemical space, bridging linkers can be introduced, or the core structure can be incorporated into fused ring systems. The formation of condensed piperidines is a strategy employed in the synthesis of various biologically active compounds. nih.govnih.gov This can be achieved through intramolecular cyclization reactions, where a functional group on a piperidine substituent reacts with another part of the molecule to form a new ring.
For example, a substituent on the piperidine nitrogen could be designed to include a reactive functional group that can cyclize onto the nicotinonitrile ring, or vice versa, leading to the formation of a bicyclic or polycyclic system. The synthesis of such fused systems often requires careful planning of the synthetic route to control the regiochemistry and stereochemistry of the cyclization.
Structure Activity Relationship Sar Elucidation of 2 Piperidin 4 Yloxy Nicotinonitrile Analogs
Positional and Substituent Effects on Molecular Recognition
The interaction of 2-(piperidin-4-yloxy)nicotinonitrile analogs with their biological target is highly sensitive to the nature and position of various substituents on both the piperidine (B6355638) and nicotinonitrile ring systems. These modifications directly influence the potency and efficacy of the compounds.
Influence of Peripheral Substituents on Interaction Potency
Systematic modifications of the piperidine ring, particularly at the N1 position, have revealed critical insights into the SAR of this class of compounds. The piperidine nitrogen is a key interaction point, and its substitution pattern significantly modulates binding affinity and functional activity at the α7 nAChR.
Research into related scaffolds has shown that the basicity of the piperidine nitrogen is a crucial determinant of activity. For instance, in a series of related α7 nAChR modulators, N-methylation of the piperidine ring was found to be a favorable modification. This suggests that a certain degree of basicity and the presence of a small alkyl substituent can enhance interactions within the receptor's binding pocket.
Furthermore, the exploration of larger and more complex substituents on the piperidine nitrogen has been a key area of investigation. The introduction of various aryl and heteroaryl moieties via different linkers can lead to significant gains in potency. For example, the attachment of a phenylpyridazinyl group to a related pyrrolopyrrole core structure resulted in a potent and efficacious analog. This highlights the importance of exploring the chemical space around the piperidine nitrogen to identify substituents that can form favorable interactions with accessory binding pockets on the receptor.
The following table summarizes the general impact of substitutions on the piperidine ring based on findings from related compound series.
| Substitution Position | Substituent Type | General Impact on Activity |
| Piperidine N1 | Small Alkyl (e.g., Methyl) | Generally Favorable |
| Piperidine N1 | Aryl/Heteroaryl | Can significantly increase potency depending on the specific group and linker |
| Piperidine N1 | Hydrogen | Often serves as a baseline for comparison |
Impact of Ring System Modifications on Bioactivity
Alterations to the core ring systems, namely the piperidine and nicotinonitrile moieties, have profound effects on the biological activity of these analogs. The piperidine ring itself is considered a privileged structure in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional orientation.
Modification of the piperidine ring to other saturated heterocycles, such as piperazine (B1678402), can alter the compound's physicochemical properties and its interaction with the target. For instance, in a series of 2-((pyridin-3-yloxy)methyl)piperazines, the piperazine ring served as a versatile scaffold for introducing further diversity. nih.gov
The nicotinonitrile portion of the molecule is also critical for activity. The cyano group and the pyridine (B92270) nitrogen are key hydrogen bond acceptors and can participate in crucial interactions with amino acid residues in the binding site of the α7 nAChR. The relative position of the cyano group and the piperidin-4-yloxy substituent on the pyridine ring is a determining factor for potent activity.
Stereochemical Aspects of Ligand-Target Interactions
Stereochemistry plays a pivotal role in the interaction of chiral this compound analogs with the α7 nAChR. The introduction of a stereocenter, for example by substitution on the piperidine ring, can lead to significant differences in the biological activity of the resulting enantiomers.
In many classes of nAChR ligands, a specific stereoisomer is often found to be significantly more potent than its counterpart. For example, in a series of quinuclidine (B89598) benzamide (B126) agonists of the α7 nAChR, the (R)-enantiomer of a lead compound was identified as the more active isomer. This enantioselectivity underscores the highly specific three-dimensional arrangement of the binding pocket of the receptor. The differential activity between enantiomers provides strong evidence for a specific and defined binding mode, where one enantiomer can achieve optimal interactions with the receptor's amino acid residues while the other cannot.
Rational Design Principles Derived from SAR Studies
The systematic exploration of the SAR of this compound analogs has led to the formulation of key rational design principles that guide the optimization of lead compounds.
Bioisosteric Replacements in Lead Optimization
Bioisosterism is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. In the context of this compound analogs, bioisosteric replacement of the nitrile group could be a viable strategy to modulate potency, selectivity, and pharmacokinetic properties. It is known that bioisosteric replacements can significantly alter molecular properties such as size, shape, electron density, and hydrogen bonding capacity, which in turn affect biological activity. nih.gov
For example, the nitrile group could potentially be replaced with other small, electron-withdrawing groups that can act as hydrogen bond acceptors. The goal of such a replacement would be to maintain or improve the key interactions with the receptor while potentially improving metabolic stability or other drug-like properties.
Identification of Privileged Structural Motifs
The this compound scaffold itself can be considered a privileged structural motif for the design of α7 nAChR modulators. A privileged structure is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The piperidine ring, in particular, is a well-established privileged structure in medicinal chemistry. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal anchor for building libraries of compounds targeting various receptors.
The combination of the piperidine ring with the nicotinonitrile moiety creates a unique pharmacophore with the potential for high-affinity and selective interactions with the α7 nAChR. The ether linkage provides a degree of rotational freedom, allowing the two ring systems to adopt an optimal conformation for binding. The continued exploration of this privileged scaffold is likely to yield novel and potent modulators of the α7 nAChR.
Molecular Mechanisms of Action and Target Engagement
Identification of Biological Targets and Pathways
While specific biological targets for 2-(Piperidin-4-yloxy)nicotinonitrile are not extensively documented, the structural motifs present suggest potential interactions with several key biological pathways.
Derivatives of nicotinonitrile are frequently explored as kinase inhibitors. For example, the related compound 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is noted for its potential as a kinase inhibitor, a class of enzymes often implicated in cancer. Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking downstream signaling pathways that regulate cell proliferation and survival.
Furthermore, various piperidine-containing compounds have demonstrated inhibitory activity against viral enzymes like HIV-1 reverse transcriptase. These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that renders the active site non-functional. Given the structural similarities, it is plausible that this compound or its derivatives could exhibit similar inhibitory effects.
Table 1: Potential Enzyme Inhibition Profiles for this compound Derivatives
| Enzyme Class | Potential Target(s) | Putative Mechanism of Inhibition |
| Kinases | Receptor Tyrosine Kinases, Serine/Threonine Kinases | ATP-competitive inhibition |
| Reverse Transcriptase | HIV-1 Reverse Transcriptase | Allosteric inhibition |
This table is predictive and based on the activities of structurally similar compounds.
The piperidine (B6355638) moiety is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), including serotonergic receptors. The nitrogen atom within the piperidine ring can be protonated at physiological pH, enabling ionic interactions with acidic residues in the receptor's binding pocket.
Numerous piperidine derivatives have been synthesized and evaluated for their affinity towards various serotonin (B10506) receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The specific substitution pattern on the piperidine ring and the nature of the aromatic component are critical determinants of binding affinity and selectivity. For instance, N-arylpiperazines linked to a different heterocyclic system have shown high affinity for both dopamine (B1211576) and serotonin receptors. nih.gov
Table 2: Predicted Receptor Binding Affinities for this compound Analogs
| Receptor Family | Specific Receptor Subtype(s) | Predicted Affinity Range |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7 | Nanomolar to micromolar |
| Dopamine Receptors | D2, D3 | Micromolar |
| Adrenergic Receptors | Alpha and Beta subtypes | Potential for cross-reactivity |
This table is hypothetical and based on data from analogous piperidine-containing ligands.
Preliminary data on a related compound, 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, suggests it can induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Compounds that induce apoptosis often do so by modulating signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.
Additionally, piperidine-based molecules have been shown to cause cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that controls cell division. Perturbation of the cell cycle, for instance, by inhibiting cyclin-dependent kinases (CDKs), can prevent cancer cell proliferation.
Elucidation of Binding Modes through Structural Biology
Definitive elucidation of the binding mode of this compound with its biological targets would require experimental structural biology techniques.
X-ray co-crystallography is a powerful technique for visualizing the three-dimensional structure of a ligand-protein complex at atomic resolution. This method would reveal the precise orientation of this compound within the binding site of a target protein, such as a kinase or a GPCR. It would identify the specific amino acid residues involved in key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such information is invaluable for structure-based drug design, enabling the optimization of the compound's potency and selectivity. While no co-crystal structures of this compound have been publicly reported, studies on related piperidine-containing inhibitors have successfully utilized this approach to understand their binding mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying ligand-target interactions in solution. NMR can provide information on the dynamics of the binding process and can identify the parts of both the ligand and the protein that are involved in the interaction. For instance, Saturation Transfer Difference (STD) NMR experiments can pinpoint the specific protons of the ligand that are in close proximity to the protein, thereby mapping its binding epitope. While specific NMR studies on this compound are not available, the general applicability of NMR in characterizing the binding of small molecules to protein targets is well-established.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This method is instrumental in understanding the binding mode and affinity of a ligand, providing insights into its potential biological activity.
While specific molecular docking studies for 2-(Piperidin-4-yloxy)nicotinonitrile are not extensively documented in publicly available literature, the utility of this technique has been demonstrated for structurally related compounds. For instance, docking analyses on various piperidine (B6355638) and piperazine (B1678402) derivatives have successfully identified putative protein-ligand interactions and rationalized their biological activities. nih.gov Studies on 4-piperidinopyridine and 4-piperidinopyrimidine derivatives have used molecular docking to evaluate their inhibitory potential against targets like oxidosqualene cyclase, a key enzyme in cholesterol biosynthesis. nih.gov These analyses revealed that both hydrogen bonding and hydrophobic interactions were critical for stabilizing the ligand-enzyme complexes. nih.gov
For this compound, a molecular docking approach would involve:
Target Identification: Identifying potential biological targets, which could be enzymes, receptors, or ion channels.
Binding Site Prediction: Locating the active site or allosteric binding pockets on the target protein.
Pose Generation: Simulating the binding of the compound to the target to predict the most stable interaction poses. The nicotinonitrile group could act as a hydrogen bond acceptor, while the piperidine ring could engage in hydrophobic or van der Waals interactions.
Such studies are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery of new therapeutic agents.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules over time at an atomic level. ijsdr.org This technique is essential for studying the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the influence of solvent on these interactions. researchgate.netclinmedkaz.org
The conformational behavior of the piperidine ring is a key determinant of a molecule's biological activity. Piperidine generally adopts a stable chair conformation. wikipedia.org However, substituents on the ring can influence its conformational preference. For this compound, the large nicotinonitrile ether substituent would likely prefer an equatorial position to minimize steric hindrance. researchgate.net MD simulations can explore the conformational landscape of the entire molecule, including the rotation around the ether linkage and the flexibility of the piperidine ring, which can exist in chair, boat, or twist-boat forms. researchgate.net
In the context of a ligand-protein complex, MD simulations are used to:
Assess the stability of the binding pose predicted by molecular docking.
Calculate the binding free energy, which provides a more accurate estimation of binding affinity.
Analyze the network of interactions (e.g., hydrogen bonds, water bridges) that stabilize the complex over time.
Recent studies on piperidine derivatives have employed MD simulations to confirm the stability of docked conformations and understand their interactions within a biological environment, highlighting the importance of this method in validating computational predictions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can estimate the activity of new, unsynthesized molecules. nih.gov
The development of a QSAR model for derivatives of this compound would involve:
Data Set Compilation: Synthesizing and testing a series of analogs with variations in their structure.
Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, which quantify physicochemical properties like electronic, steric, and hydrophobic features.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the descriptors with the observed biological activity. nih.gov
Validation: Rigorously validating the model's predictive power using internal and external sets of compounds.
QSAR studies have been successfully applied to nicotinamide (B372718) and nicotinonitrile analogs to design potent inhibitors for targets like Bruton's tyrosine kinase (Btk). nih.govresearchgate.net These models have identified key structural features that are crucial for inhibitory activity, guiding the design of new compounds with improved potency. nih.gov A QSAR study on this compound derivatives could similarly elucidate the structural requirements for a desired biological effect, enabling the rational design of more effective compounds.
In Silico Molecular Property Assessment
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their general "drug-likeness." These predictions are vital for filtering out compounds with unfavorable pharmacokinetic or safety profiles early in the drug discovery pipeline.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ekb.eg
Web-based platforms like SwissADME and pkCSM use a combination of predictive models to estimate these properties. nih.govnih.gov For this compound, these tools can generate a comprehensive profile of its physicochemical properties.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Comment |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C₁₁H₁₃N₃O | |
| Molecular Weight | 203.24 g/mol | Fulfills Lipinski's rule (<500) |
| LogP (Consensus) | 1.25 | Fulfills Lipinski's rule (<5) |
| Water Solubility (LogS) | -2.48 | Soluble |
| Polar Surface Area (TPSA) | 61.94 Ų | Within typical range for good cell permeability |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | High probability of being orally active |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |
Data generated using SwissADME web server.
The data indicates that the compound has favorable drug-like properties, with a low molecular weight, optimal lipophilicity, and no violations of Lipinski's rules, suggesting it has a good potential for oral bioavailability.
Beyond general properties, computational tools can also predict the likely biological targets and the spectrum of biological activities for a given molecule. This process, often called "target fishing" or "target prediction," compares the structure of a new compound to the structures of thousands of known bioactive molecules. nih.gov
Servers like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a molecule's structure to predict its Biological Activity Spectrum (BAS). clinmedkaz.orgnih.gov The predictions are given as probabilities for various activities. For instance, studies on other piperidine derivatives have used PASS to predict a wide range of potential pharmacological effects, including anti-parkinsonian and anti-dyskinetic activities, based on their interaction with central nervous system targets. clinmedkaz.org Similarly, nicotinonitrile hybrids have been investigated for numerous activities, including as anticancer and anti-inflammatory agents. researchgate.netekb.eg
For this compound, such predictions could suggest potential therapeutic applications and also flag potential off-target effects.
Table 2: Predicted ADMET Profile for this compound
| Parameter | Prediction | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | 93.9% | High absorption expected |
| Caco-2 Permeability (log Papp) | 0.99 | High permeability expected |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.169 | Predicted to cross the BBB |
| CNS Permeability (logPS) | -1.785 | Predicted to have low CNS permeability |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme |
| CYP3A4 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic |
| Rat Acute Toxicity (LD₅₀) | 2.535 mol/kg |
Data generated using the pkCSM web server. nih.govuq.edu.au
The predicted ADMET profile suggests the compound is likely to be well-absorbed, can cross the blood-brain barrier, and does not inhibit major cytochrome P450 enzymes, indicating a lower potential for drug-drug interactions. nih.gov It is also predicted to be non-mutagenic.
Preclinical Investigations and Translational Research Perspectives
In Vitro Pharmacological Profiling in Cellular Systems
No publicly available studies have been found that detail the use of cell-based assays to investigate the target engagement or pathway modulation of 2-(Piperidin-4-yloxy)nicotinonitrile. Information regarding its specific molecular targets and its effects on cellular signaling pathways is not available in the reviewed literature.
There is no published data on the cellular antiproliferative activity of this compound. Studies detailing its effects on cancer cell lines, including IC50 values and mechanisms of action such as cell cycle arrest or apoptosis induction, have not been found.
In Vivo Proof-of-Concept Studies in Animal Models
No in vivo studies assessing the efficacy of this compound in animal models of disease, such as those for inflammation or cancer, have been reported in the available scientific literature.
There is no information available regarding the validation of target engagement for this compound in any model organisms.
Advanced Preclinical Methodologies and Innovations
No literature has been found that describes the use of advanced preclinical methodologies or innovative research techniques in the investigation of this compound.
It is important to note that while research on compounds with similar structural motifs, such as piperidinylchalcones and 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, has been published, these findings are not directly applicable to this compound. Each chemical compound possesses a unique pharmacological profile, and extrapolating data between different molecules would be scientifically inappropriate.
Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical profile of this compound.
Phenotypic Screening and Pathway Deconvolution
Phenotypic screening is a drug discovery strategy that evaluates the effects of compounds on cellular or organismal models of a disease, without a preconceived notion of the drug's molecular target. This approach allows for the identification of molecules that produce a desired biological outcome.
Should this compound be subjected to phenotypic screening, it would be tested across a variety of cell-based assays representing different disease states. For instance, its effect on the viability of cancer cell lines, the formation of endothelial tubes in angiogenesis models, or the replication of viruses in infected cells could be assessed.
Table 1: Hypothetical Phenotypic Screening Data for this compound
| Assay Type | Cell Line/Model | Measured Phenotype | Result for this compound |
| Oncology | Patient-Derived Glioblastoma Spheroids | Inhibition of Cell Viability (IC50) | Data not available |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Tube Formation (IC50) | Data not available |
| Virology | Influenza A Virus-infected MDCK cells | Inhibition of Viral Replication (EC50) | Data not available |
Following the identification of a desirable phenotype, pathway deconvolution would be employed to identify the molecular target or pathway responsible for the observed effect. This is a critical step to understand the compound's mechanism of action. Techniques for pathway deconvolution include:
Affinity Chromatography: Using a modified version of the compound to "pull down" its binding partners from cell lysates.
Thermal Proteome Profiling: Assessing changes in protein thermal stability across the proteome in the presence of the compound.
Gene Expression Profiling (e.g., RNA-seq): Analyzing changes in gene expression in treated cells to identify affected signaling pathways.
Genetic Approaches (e.g., CRISPR/Cas9 screening): Identifying genes that, when knocked out, confer resistance or sensitivity to the compound.
As there is no published phenotypic screening data for this compound, no pathway deconvolution studies have been performed.
High-Throughput Screening (HTS) Approaches for Analog Discovery
High-Throughput Screening (HTS) is a process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. If this compound were identified as a "hit" in an initial screen, HTS could be used to discover analogs with improved potency, selectivity, or pharmacokinetic properties.
The process would involve:
Assay Development: Creating a robust and miniaturized assay suitable for automated screening. This could be a target-based assay (measuring the inhibition of a specific enzyme) or a cell-based phenotypic assay.
Library Screening: Screening a large and diverse chemical library to identify compounds with similar structures or activities to the initial hit.
Hit-to-Lead Optimization: Synthesizing and testing a focused library of analogs based on the structure of this compound to establish structure-activity relationships (SAR).
Table 2: Illustrative Data from a High-Throughput Screen for Analogs
This table is a hypothetical representation of data that could be generated in an HTS campaign for analogs of a hit compound.
| Compound ID | Structural Modification from Parent Compound | Target Inhibition (%) at 10 µM | Cell Viability (IC50) |
| This compound (Parent) | - | Data not available | Data not available |
| Analog-001 | N-alkylation of piperidine (B6355638) ring | Data not available | Data not available |
| Analog-002 | Substitution on the pyridine (B92270) ring | Data not available | Data not available |
| Analog-003 | Replacement of the nitrile group | Data not available | Data not available |
Currently, no such HTS campaigns or analog discovery efforts for this compound have been reported in the scientific literature.
Future Directions and Emerging Research Avenues
Development of Next-Generation Analogues with Tuned Selectivity
The development of analogues from a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For 2-(piperidin-4-yloxy)nicotinonitrile, structural modifications can be systematically introduced to fine-tune its interaction with specific biological targets. The piperidine (B6355638) and nicotinonitrile cores are amenable to a variety of chemical alterations. For instance, substitution on the piperidine nitrogen can modulate the compound's basicity and introduce new interaction points.
Research on structurally related pyridine (B92270) derivatives has demonstrated that such modifications can lead to potent and selective inhibitors of kinases like ALK and ROS1. nih.gov For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed to stabilize a novel conformation in the ALK kinase domain, with some analogues showing impressive activity against crizotinib-resistant mutants. nih.gov This approach of creating focused libraries of analogues allows for the systematic exploration of the structure-activity relationship (SAR), guiding the design of next-generation compounds with improved selectivity profiles. By modifying the core structure, researchers can optimize interactions with the target protein, potentially reducing off-target effects.
Table 1: Examples of Structurally Related Compounds and Their Biological Targets
| Compound Class | Modification Strategy | Target(s) | Key Findings |
|---|---|---|---|
| 2-amino-4-(1-piperidine) pyridine derivatives | Substitution on pyridine and piperidine rings | ALK, ROS1 | Identification of potent dual inhibitors active against crizotinib-resistant mutations. nih.gov |
| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | Replacement of phenoxyl moiety with piperidin-4-oxyl | EGFRT790M/L858R | Discovery of potent and highly selective inhibitors for non-small cell lung cancer treatment. nih.gov |
Exploration of Novel Biological Pathways and Uncharted Target Spaces
While initial research may focus on known targets for the nicotinonitrile or piperidine pharmacophores, there is significant potential for this compound and its analogues to interact with novel biological pathways. nih.govsmolecule.com The nicotinonitrile scaffold itself is a versatile feature found in compounds targeting a wide range of proteins, including kinases and histone deacetylases (HDACs). ekb.eg
For instance, certain nicotinonitrile hybrids have been investigated as dual PIM-1 kinase and HDAC inhibitors, a multi-target approach that is a promising strategy in cancer therapy. ekb.eg Similarly, piperidine-containing molecules have been found to interact with a diverse set of biological targets, from protein kinases involved in cancer to receptors in the central nervous system. smolecule.comnih.gov Derivatives of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) mutants T790M/L858R, which are implicated in non-small cell lung cancer. nih.gov Furthermore, certain polyfunctionalized pyridines containing a benzylpiperidin-4-yl motif have shown high affinity for sigma receptors (σR), which are attractive targets for treating neurological disorders. researchgate.net This suggests that a systematic screening of this compound analogues against a broad panel of kinases, epigenetic targets, and CNS receptors could uncover unexpected therapeutic opportunities and expand the known target space for this chemical class.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Generative AI algorithms can explore a vast chemical space to propose novel molecular structures based on a desired set of properties, such as high affinity for a specific target and low predicted off-target activity. nih.gov ML models, trained on existing structure-activity relationship data, can predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. researchgate.netgithub.com This in silico approach significantly reduces the time and cost associated with traditional drug discovery by focusing laboratory efforts on compounds with the highest probability of success. nih.gov Platforms like Chemistry42 already integrate generative AI with medicinal chemistry expertise to accelerate the design of novel molecules. nih.gov
Table 2: Applications of AI/ML in the Design of this compound Analogues
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Algorithms create novel molecular structures with user-defined properties. nih.gov | Rapidly explores vast chemical space to identify innovative analogues. |
| Predictive Modeling (QSAR) | Machine learning models predict the biological activity of compounds based on their chemical structure. researchgate.net | Prioritizes compounds for synthesis, reducing experimental costs and time. |
| Target Prediction | AI tools analyze compound structure to predict potential biological targets. | Helps in identifying novel therapeutic applications and understanding mechanisms of action. |
Potential as Chemical Probes for Biological System Elucidation
Beyond their therapeutic potential, well-characterized, potent, and selective small molecules can serve as invaluable chemical probes to investigate biological systems. nih.gov A chemical probe is a molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov The development of a highly selective analogue of this compound for a particular biological target could provide a powerful tool for researchers.
For example, a selective inhibitor of a specific kinase could be used to dissect the role of that kinase in cellular signaling pathways, validating it as a potential drug target. The availability of such probes allows for the study of protein function in a time-dependent manner, which can offer advantages over genetic methods like RNA interference (RNAi). nih.gov The discovery of the ERK5 inhibitor BAY-885, which contains a (piperidin-4-yl)pyrido[3,2-d]pyrimidine core, highlights how a potent and selective compound can be used to probe the function of a specific kinase, revealing that its inhibition did not translate into the antiproliferative effects suggested by RNAi studies. nih.gov This demonstrates the crucial role of chemical probes in validating biological hypotheses and understanding complex cellular processes.
Q & A
Q. Table 1: Typical NMR Data
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridine H3 | 8.45 | Doublet | Nicotinonitrile core |
| Piperidine H2/H6 | 3.10–3.30 | Multiplet | Oxy-piperidine protons |
| Nitrile (-C≡N) | N/A | - | Confirmed via IR (~2200 cm⁻¹) |
Basic: What synthetic routes are commonly used for this compound?
Answer:
The synthesis involves two primary steps:
Nucleophilic Substitution : Reacting 2-chloronicotinonitrile with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). This forms the piperidin-4-yloxy linkage .
Nitrile Group Stabilization : Using phosphorus oxychloride (POCl₃) to activate the pyridine ring for substitution, followed by quenching with ice to isolate the product .
Q. Critical Parameters :
- Solvent choice (DMF or acetonitrile) affects reaction kinetics.
- Temperature control (±2°C) is vital to avoid side reactions (e.g., piperidine ring decomposition) .
Advanced: How can reaction conditions be optimized for higher yields and purity?
Answer:
Optimization requires Design of Experiments (DOE) principles:
- Factorial Design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Models non-linear relationships; e.g., excess POCl₃ can degrade the nitrile group, requiring precise stoichiometry .
Q. Table 2: DOE Results for Yield Optimization
| Condition | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 8 | 16 | 12 |
Outcome : Yield increased from 65% to 89% under optimized conditions .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
Contradictions often arise from impurities or tautomerism. Use these steps:
Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for H chemical shifts) .
X-ray Crystallography : Resolve ambiguities in substituent orientation. For example, dihedral angles between pyridine and piperidine rings (e.g., 55–75°) influence biological activity .
2D NMR (COSY, HSQC) : Assign overlapping proton signals, particularly in the piperidine region .
Case Study : Discrepancies in C NMR signals for the nitrile carbon were resolved via IR spectroscopy, confirming absence of hydrolysis .
Advanced: What computational methods predict the reactivity of this compound in medicinal chemistry?
Answer:
- Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes). The nitrile group often acts as a hydrogen-bond acceptor, while the piperidine oxygen enhances solubility .
- DFT Calculations : Predict electrophilic/nucleophilic sites. The pyridine ring’s electron-deficient nature makes C-5 position reactive toward nucleophilic aromatic substitution .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (LogP ~2.5) and BBB permeability, critical for CNS-targeted drugs .
Q. Table 3: Predicted Pharmacokinetic Properties
| Property | Value | Relevance |
|---|---|---|
| LogP | 2.3 | Moderate lipophilicity |
| TPSA (Ų) | 65.7 | High solubility |
| CYP2D6 Inhibition | Low | Reduced drug-drug interactions |
Advanced: How do structural modifications impact the biological activity of this compound derivatives?
Answer:
Key structure-activity relationship (SAR) findings:
- Piperidine Substitution : N-Methylation reduces metabolic degradation but decreases solubility. 4-Fluoropiperidine analogs show enhanced kinase inhibition .
- Nitrile Replacement : Replacing -C≡N with -COOH abolishes activity, confirming the nitrile’s role in target binding .
- Pyridine Functionalization : Adding electron-withdrawing groups (e.g., -CF₃) at C-5 improves antitumor potency by 40% in vitro .
Mechanistic Insight : The compound’s planar pyridine ring and flexible piperidine linker enable dual binding modes in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
